molecular formula C9H9NO3 B1333711 1-Isocyanato-3,5-dimethoxybenzene CAS No. 54132-76-2

1-Isocyanato-3,5-dimethoxybenzene

Cat. No. B1333711
CAS RN: 54132-76-2
M. Wt: 179.17 g/mol
InChI Key: LEKQOUWMYSIQII-UHFFFAOYSA-N
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Patent
US04501756

Procedure details

A mixture of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) was dropwise added to a toluene solution containing 20 g of phosgene at 10° to 20° C. The resulting mixture was gradually heated and, after being refluxed for 30 minutes, cooled to room temperature. The solvent was removed by distillation under reduced pressure to give (3,5-dimethoxy)phenyl isocyanate (9.8 g). The thus obtained crude substance was added to a methanol solution (50 ml) containing triethylamine (1 g). The resultant mixture was allowed to stand at room temperature for 12 hours, poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography using a mixture of benzene and tetrahydrofuran as the eluent to give methyl N-(3,5-dimethoxyphenyl)carbamate (10.2 g) in a yield of 88% (calculated from the starting 3,5-dimethoxyaniline). M.P., 64.5°-65° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[C:12](Cl)(Cl)=[O:13]>C1(C)C=CC=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([N:6]=[C:12]=[O:13])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
after being refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.